3-(5-(Furan-2-yl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid is a synthetic compound that belongs to the class of substituted triazolo-pyrimidines. It is characterized by a complex molecular structure featuring a furan ring and trifluoromethyl group, which contribute to its unique chemical properties. The compound has been identified for its potential biological activities, particularly as a phosphodiesterase type 2 (PDE2) inhibitor, making it of interest in pharmacological research.
This compound can be sourced from various chemical suppliers, including Biosynth and other specialized chemical distributors. It is classified under the broader category of pyrimidine derivatives and triazole compounds, known for their diverse biological activities and applications in medicinal chemistry.
The synthesis of 3-(5-(Furan-2-yl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid typically involves multi-step organic reactions. The general approach includes:
The synthesis requires careful control of reaction conditions such as temperature, solvent selection, and reaction time to ensure high yield and purity of the final product.
3-(5-(Furan-2-yl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid has a complex molecular structure represented by the following molecular formula:
The compound features a triazole ring fused with a pyrimidine structure, with substituents that enhance its biological activity.
The compound undergoes various chemical reactions typical of triazole and pyrimidine derivatives:
Reactions are typically monitored using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of intermediates and final products.
The mechanism of action for 3-(5-(Furan-2-yl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid primarily involves its role as a phosphodiesterase type 2 inhibitor. By inhibiting this enzyme, the compound increases intracellular levels of cyclic guanosine monophosphate (cGMP), leading to various physiological effects such as vasodilation and modulation of neurotransmitter release.
Research indicates that PDE2 inhibitors can have therapeutic implications in conditions like heart failure and neurodegenerative diseases due to their ability to enhance cGMP signaling pathways.
The primary scientific uses of 3-(5-(Furan-2-yl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid include:
This compound represents an intriguing area of study within medicinal chemistry due to its unique structure and potential health benefits.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3